molecular formula C11H20O2<br>CH2=CHCOOC8H17<br>C11H20O2 B090911 2-Ethylhexyl acrylate CAS No. 103-11-7

2-Ethylhexyl acrylate

Cat. No. B090911
CAS RN: 103-11-7
M. Wt: 184.27 g/mol
InChI Key: GOXQRTZXKQZDDN-UHFFFAOYSA-N
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Description

2-Ethylhexyl acrylate (EHA) is a widely used acrylate in the polymer industry, known for its applications in producing adhesives, coatings, and sealants. It is synthesized from acrylic acid and 2-ethylhexanol, typically using a catalytic process. The interest in EHA is due to its desirable properties such as flexibility, weather resistance, and adhesion, which make it suitable for various industrial applications .

Synthesis Analysis

The synthesis of 2-Ethylhexyl acrylate can be achieved through a process known as Fisher esterification, which is a reaction between acrylic acid and 2-ethylhexanol. This reaction is catalyzed by sulfuric acid in traditional batch reactors, but advancements have been made using solid catalysts and reactive distillation to improve the process. Reactive distillation, in particular, has been shown to be an effective method for producing EHA, with the added benefits of reduced corrosion, easier product separation, and the elimination of spent acid disposal issues . Additionally, the use of deep eutectic solvents (DES) as dual solvent-catalysts has been proposed to intensify the esterification process, showing promising results in terms of reaction kinetics and solvent recyclability .

Molecular Structure Analysis

The molecular structure of EHA consists of a vinyl group attached to an ester linkage, which in turn is connected to a 2-ethylhexyl group. This structure is responsible for the monomer's reactivity and subsequent polymer properties. The branching levels in the polymerized EHA can be determined by NMR spectroscopy, which reveals the extent of hydrogen abstraction at backbone C−H bonds during polymerization .

Chemical Reactions Analysis

EHA can undergo various polymerization reactions to form polymers with different architectures. Free-radical solution polymerization is one method, where branching occurs due to hydrogen abstraction, and the extent of branching can be controlled by the initial monomer concentration and conversion levels . Atom transfer radical polymerization is another method used to synthesize block copolymers with EHA, which can form micelles in certain environments, such as automobile engine oil . Anionic polymerization has also been explored, with the use of polydentate lithium alkoxides as initiators, although the stability of the resulting polymer anions can be an issue .

Physical and Chemical Properties Analysis

The physical and chemical properties of EHA and its polymers are crucial for their application in various industries. Thermal stability is an important property, especially for polymers used as plasticizers in medical applications. Thermal analysis has shown that the degradation process of poly(2-ethylhexyl acrylates) is dependent on their molecular weight . The behavior of these polymers in dilute solution, such as their viscosity, can be characterized by viscometry and other methods, providing insights into their molecular weight distribution and polymer-solvent interactions . The adhesive properties of EHA polymers can be tailored by controlling the gel fraction and molecular weight distribution during polymerization, which is critical for applications like pressure-sensitive adhesives .

Scientific Research Applications

  • Reactive Extraction for Synthesizing 2-EHA : 2-EHA is synthesized via Fisher esterification, and a study by Wang et al. (2020) proposes using a halogen-free deep eutectic solvent as a dual solvent-catalyst to intensify this process. This solvent proves to be more efficient and has good industrial prospects for 2-EHA production (Wang et al., 2020).

  • Thermal Stability in Medical Applications : Czech et al. (2013) investigated the thermal properties and degradation process of different molecular weight poly(2-ethylhexyl acrylates) used as plasticizers in medical applications, particularly in pressure-sensitive adhesives (Czech et al., 2013).

  • Miniemulsion Polymerization and Adhesive Properties : Agirre et al. (2010) explored the miniemulsion polymerization of 2-EHA, focusing on controlling polymer architecture and adhesive properties. They found that certain cross-linkers and chain transfer agents greatly influence these properties (Agirre et al., 2010).

  • Catalyst Screening for Esterification Processes : Ahmad and Chin (2017) investigated the catalysis of esterification for producing 2-EHA, highlighting the need for more efficient and environmentally friendly processes (Ahmad & Chin, 2017).

  • Production Processes Using Solid Catalysts : Moraru and Bîldea (2018) detailed the design, control, and economic evaluation of reaction-separation-recycle processes for 2-EHA production using solid catalysts. This approach can increase selectivity and simplify product purification (Moraru & Bîldea, 2018).

  • Viscosity Measurements in Dilute Solution : Lathová et al. (1993) conducted a study on the behavior of poly(2-ethylhexyl acrylate) in dilute solutions, focusing on viscosity measurements. This research contributes to understanding the polymer's properties in various applications (Lathová et al., 1993).

  • Radiation-Induced Bulk Polymerization : Feng et al. (2003) explored bulk polymerization of 2-EHA induced by a pulsed electron beam, which is a novel method for polymerizing this monomer (Feng et al., 2003).

  • Reactive Distillation Process : Another study by Moraru and Bîldea (2018) discusses a reactive distillation process for producing 2-EHA, which could potentially avoid drawbacks like corrosion and difficult product separation found in traditional methods (Moraru & Bîldea, 2018).

  • Genotoxic, Mutagenic, and Carcinogenic Potentials : Suh et al. (2018) conducted a comprehensive review to evaluate the genotoxicity, mutagenicity, and carcinogenicity of lower acrylates, including 2-EHA. They found these chemicals are not genotoxic and unlikely to pose a human cancer hazard (Suh et al., 2018).

  • Dermal Oncogenicity Study : Wenzel-Hartung et al. (2004) performed a carcinogenicity bioassay of 2-EHA by applying it to the skin of mice, finding that high concentrations led to neoplastic skin lesions, likely due to chronic irritation (Wenzel-Hartung et al., 2004).

Safety And Hazards

2-Ethylhexyl acrylate is combustible . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . It is harmful to aquatic life with long-lasting effects .

Future Directions

The 2-Ethylhexyl Acrylate market stood at nearly 260 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 4.5% during the forecast period until 2032 .

properties

IUPAC Name

2-ethylhexyl prop-2-enoate
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InChI

InChI=1S/C11H20O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h6,10H,3-5,7-9H2,1-2H3
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InChI Key

GOXQRTZXKQZDDN-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)C=C
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Molecular Formula

C11H20O2, Array
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Related CAS

9003-77-4
Record name Poly(2-ethylhexyl acrylate)
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DSSTOX Substance ID

DTXSID9025297
Record name 2-Ethylhexyl acrylate
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Molecular Weight

184.27 g/mol
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Physical Description

2-ethylhexyl acrylate appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Flash point 180 °F. Used in making of paints and plastics., Liquid, Colorless liquid with a pleasant odor; [HSDB] Pale yellow liquid with a pleasant odor; [NTP], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquid with a pleasant odor.
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Record name 2-Propenoic acid, 2-ethylhexyl ester
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Boiling Point

417 to 424 °F at 760 mmHg (NTP, 1992), 214-218 °C, Boiling point: 130 °C @ 50 mm Hg; conversion factor: 1 ppm = 7.52 mg/cu cm, 213.5 °C, 417-424 °F
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Flash Point

180 °F (NTP, 1992), 180 °F (82 °C) (open cup), 86 °C (closed cup), 82 °C o.c., 180 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), 100 mg/l @ 25 °C, Solubility in water: none
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Density

0.885 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.880 g/cu cm at 25 °C, Relative density (water = 1): 0.89, 0.885
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Vapor Density

6.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.35 (Air= 1), Relative vapor density (air = 1): 6.35, 6.35
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Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.17 [mmHg], 0.178 mm Hg @ 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 19, 0.01 mmHg
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Mechanism of Action

...Male Wistar rats /were/ exposed to acrylic acid derivatives. The 6-hr inhalation of acrylonitrile (AN), methyl acrylate (MA), ethyl acrylate (EA), n-butyl acrylate (BA) and 2-ethylhexyl acrylate (2-EHA) in several concentrations increased the urinary thioether excretion; the portion metabolized to thioethers was... only 1.5-8% for the acrylates. Total-SH levels in the liver significantly decreased after the inhalation of AN, EA, BA and 2-EHA. ...Most pronounced NP-SH depletion was in the liver, less in blood and moderate in brain and lungs. There was an exponential relationship between the tissue NP-SH and the inhaled concentrations. Calculated concentrations inducing 50% NP-SH depletion indicated that reaction of acrylic acid derivatives with SH groups was decreasing in the order AN >>2-EHA >EA = BA for the chemicals and liver >blood >lungs >brain for the tissues. All inhaled acrylates induced hyperglycemia... . The chemical reactivity of acrylates with glutathione (GSH) decreased in the order EA >BA >MA >AN >2-EHA. The results suggest that GSH depletion may participate in acute lethal and biochemical toxic effects of acrylic acid esters.
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Impurities

ACRYLIC ACID-0.009% BY WT (MAX); 2-ETHYL 4-METHYL PENTYL ACRYLATE-0.4% BY WT (MAX); WATER-0.05% BY WT (MAX)
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Product Name

2-Ethylhexyl acrylate

Color/Form

Colorless liquid

CAS RN

103-11-7, 1322-13-0, 9003-77-4
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Melting Point

-130 °F (NTP, 1992), -90 °C, -130 °F
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Synthesis routes and methods I

Procedure details

To a mixture of 250 parts of deionized water and 25 parts of the seed emulsion of Manufacturing Example 1, were added an aqueous solution of 0.1 part of ammonium persulfate and 17 parts of deionized water, and then the same procedures as stated in Manufacturing Example 14 were repeated, excepting using as the first stage pre-emulsion a mixture of 195 parts of methyl methacrylate, 100 parts of 2-ethylhexyl acrylate, 200 parts of deionized water, 0.4 part of sodium dodecylbenzene sulfonate and 0.9 part of ammonium persulfate and as the second stage monomer mixture a composition of 135 parts of methyl methacrylate, 65 parts of 2-ethylhexyl acrylate and 6 parts of n-dodecylmercaptan, to obtain an emulsion having a non-volatile content of 50.0%, average grain diameter of resinous particles being 2.8μ and the maximum diameter being 4.0μ.
[Compound]
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250
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Synthesis routes and methods II

Procedure details

Using the same procedure as was described in Example 1, an interpolymer of 6.2 parts of acrylic acid, 32.8 parts of methyl acrylate and 61.0 parts of 2-ethylhexyl acrylate was prepared in 73.22 parts of ethyl acetate and 25.11 parts of denatured alcohol, followed by the addition of 0.5 parts of acetylacetone, 0.35 part of triethylamine and 0.82 part of a 75 percent solution, in isopropanol, of titanium diisopropyl diacetylacetonate. The solids content of the adhesive solution was 45% and the viscosity, at 25° C., was 1870 cps. The adhesive properties of the composition were: 0° Shear > 24 hrs; 180° Peel -- 3.0 lbs. per inch of width; 90° Quick Stick -- 0.52 lbs. per inch of width.
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denatured alcohol
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[Compound]
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[Compound]
Name
titanium diisopropyl
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Synthesis routes and methods III

Procedure details

Using the same procedure as was described in the preceding Examples, an interpolymer of 6.2 parts of acrylic acid, 32.8 parts of methyl acrylate and 61.0 parts of 2-ethylhexyl acrylate was prepared in 73.04 parts of ethyl acetate and 25.11 parts of denatured ethanol. Acetylacetone, 0.5 part, triethylamine, 0.53 part and a 75 percent solution of titanium diisopropyl diacetylacetonate, 0.82 part, were added. The resulting adhesive composition had a solids content of 45% and a viscosity, at 25° C., of 1875 cps. The adhesive properties of the composition were: 0° Shear -- > 24 hours; 180° Peel -- 3.0 lbs. per inch of width; 90° Quick Stick -- 0.52 lb. per inch of width.
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Name
titanium diisopropyl
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Synthesis routes and methods IV

Procedure details

Part of the acrylic acid obtained from the heavy-ends cut column was esterified with ethyl alcohol, n-butyl alcohol, and 2-ethylhexyl alcohol to produce ethyl acrylate, n-butyl acrylate, and 2-ethylhexyl acrylate. In the process for production of the acrylic ester, waste water was obtained at a total rate of 3.7 m3/h from the waste water 61 of the distilling column and the water phase 72 of the oil-aqueous separating device and waste oil was obtained at a rate of 555 kg/h from the bottom of the heavy-ends cut column 110.
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Synthesis routes and methods V

Procedure details

With 20 parts of lauric acid, 4 parts of polyoxyethylene sorbitan monooleate and 3 parts of sorbitan monooleate were mixed for dissolution 46 parts (as the solid portion) of a copolymer solution (C) obtained by conventional polymerization of 93 parts of acrylic acid 2-ethylhexyl ester and 7 parts of acrylic acid in ethyl acetate as the solvent to give a lipophilic phase.
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polyoxyethylene sorbitan monooleate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylhexyl acrylate
Reactant of Route 2
Reactant of Route 2
2-Ethylhexyl acrylate
Reactant of Route 3
Reactant of Route 3
2-Ethylhexyl acrylate
Reactant of Route 4
Reactant of Route 4
2-Ethylhexyl acrylate
Reactant of Route 5
Reactant of Route 5
2-Ethylhexyl acrylate
Reactant of Route 6
Reactant of Route 6
2-Ethylhexyl acrylate

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